Aloin

概要

説明

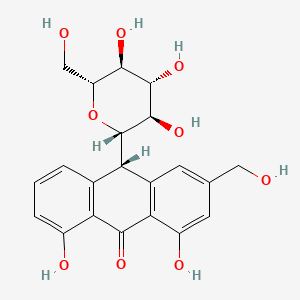

Aloin, also known as barbthis compound, is a bitter, yellow-brown compound found in the exudate of various Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is primarily noted for its cathartic properties, which have been utilized in traditional medicine as a stimulant-laxative to treat constipation .

準備方法

Synthetic Routes and Reaction Conditions: Aloin can be extracted from the yellow juice of Aloe species such as Aloe barbadensis and Aloe capensis. The extraction process typically involves the use of solvents like acetonitrile acidified with formic acid or phosphate-buffered saline at acidic pH to ensure the stability of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of aloe latex, followed by purification through crystallization. The latex is collected from the leaves of Aloe plants, and the this compound is separated using high-performance liquid chromatography (HPLC) with C18 columns as the stationary phase .

化学反応の分析

Stability and Degradation in Aqueous Solutions

Aloin exhibits poor stability in aqueous environments, with rapid degradation under physiological conditions (pH 7.4, 37°C):

-

Degradation kinetics :

-

Primary degradation products :

-

Stabilization strategies : Acidic conditions (pH 2–3) or low temperatures (4°C) enhance stability .

| Condition | Key Observation |

|---|---|

| PBS (pH 7.4, 37°C) | Rapid interconversion and 10-OH formation |

| pH 2–3 | Improved stability |

Proteasome Inhibition

-

Mechanism : this compound A and this compound B inhibit 20S proteasome activity, with enhanced potency when combined:

-

Anticancer implications : Disruption of proteasome activity in cancer cells (e.g., SH-SY5Y neuroblastoma) .

SARS-CoV-2 PLpro Inhibition

-

IC50 values :

-

Binding mode : Hydrogen bonds with Tyr268, Gln269, and Glu167 residues (molecular docking) .

Antibacterial Activity

-

Dose-dependent effects :

Oxidation Pathways

-

This compound → Aloe-emodin :

-

Aloe-emodin → Rheinal → Rhein :

Substitution Reactions

Hydrolysis and Stability

-

Optimal hydrolysis conditions :

-

Analytical validation :

Key Challenges and Strategic Solutions

-

Stability limitations : Encapsulation in drug delivery systems (e.g., nanoparticles) to prolong aqueous stability .

-

Therapeutic optimization : Synergistic combinations of this compound A/B for enhanced proteasome inhibition .

-

Analytical considerations : Use of LC–MS and HPLC–MS for tracking degradation pathways .

科学的研究の応用

Pharmacological Properties

Aloin exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Recent studies have elucidated its mechanisms of action in various biological contexts.

Anti-Inflammatory Effects

A study investigated the protective effects of this compound on combined allergic rhinitis and asthma syndrome (CARAS). The research demonstrated that this compound significantly inhibited inflammatory factors and regulated the MAPK signaling pathway, which is crucial in inflammatory responses. This suggests that this compound may serve as a therapeutic agent for respiratory conditions characterized by inflammation .

Anticancer Potential

This compound has been investigated for its anticancer properties, particularly in neuroblastoma and cervical cancer cell lines. Research indicates that this compound can inhibit tumor growth and enhance the efficacy of treatment when encapsulated in nanoparticles, improving its stability and delivery . The compound's ability to act as a caspase inhibitor further supports its potential as a neuroprotective agent .

Gastrointestinal Health

This compound's effects on gastrointestinal health have also been extensively studied. It has been shown to induce mucosal hyperplasia and alter gut microbiota composition in animal models.

Impact on Gut Microbiota

Research highlighted that this compound administration led to significant shifts in gut microbiota structure, potentially affecting gut health . Specifically, it decreased the abundance of beneficial butyrate-producing bacteria, which are essential for maintaining intestinal health . This alteration may have implications for gastrointestinal disorders and overall metabolic health.

Molecular Interactions

Molecular docking studies have identified key protein targets for this compound, including EGFR, SRC, ESR1, ALB, and MAPK8. These proteins play significant roles in inflammatory processes and cellular signaling pathways associated with allergic responses and cancer . The interaction of this compound with these targets suggests a multifaceted mechanism underlying its therapeutic effects.

Antioxidant Activity

This compound possesses strong antioxidant properties, which contribute to its neuroprotective effects by mitigating oxidative stress . This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a pivotal role.

Case Studies

Several case studies illustrate the practical applications of this compound in clinical and experimental settings:

作用機序

Aloin exerts its effects through various molecular targets and pathways:

類似化合物との比較

Aloin is often compared with other anthraquinone derivatives such as aloe-emodin and aloesin:

This compound’s unique combination of cathartic, anti-inflammatory, neuroprotective, and anticancer properties distinguishes it from other similar compounds, making it a valuable subject of scientific research.

生物活性

Aloin, a bioactive compound primarily derived from the Aloe vera plant, has garnered significant attention for its diverse biological activities. This article explores the mechanisms of action, therapeutic potential, and effects on biological systems, supported by case studies and research findings.

This compound exists in two primary forms: this compound A and this compound B. These compounds exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects. The mechanism of action for this compound involves several pathways:

- Cell Cycle Arrest and Apoptosis : this compound induces cell cycle arrest in cancer cells, particularly in the S phase, leading to increased apoptosis. Studies have shown that this compound can inhibit tumor growth by disrupting mitochondrial function and enhancing apoptotic signaling pathways .

- Neuroprotection : this compound activates the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is critical for cell survival. This activation helps protect neuronal cells from apoptosis and may reduce the risk of neurodegenerative diseases .

- Antimicrobial Activity : this compound demonstrates antibacterial properties against various intestinal bacteria. It has been shown to alter the composition of gut microbiota, affecting butyrate production and overall gut health .

Anticancer Properties

This compound's anticancer effects have been extensively studied:

- In Vitro Studies : Research on HeLaS3 human uterine cancer cells revealed that this compound significantly inhibits cell proliferation and induces apoptosis through mitochondrial pathways . Another study indicated that this compound inhibits tumor angiogenesis by blocking STAT3 activation .

| Study | Cell Line | Effect |

|---|---|---|

| HeLaS3 | Antiproliferative effect; increased apoptosis | |

| Various | Inhibition of tumor growth; induced cell cycle arrest |

Antimicrobial Effects

This compound's impact on gut microbiota is noteworthy:

- Dose-Dependent Effects : A study using rat fecal slurry showed that low concentrations of this compound had minimal effects on intestinal bacteria, while higher concentrations increased Lactobacillus spp. counts but decreased butyrate-producing bacteria .

| Concentration (mg/ml) | Effect on Lactobacillus spp. | Effect on Butyrate Production |

|---|---|---|

| 0.5 | Minor perturbation | No significant change |

| 1 | Increased | Decreased |

| 2 | Increased | Marked decrease |

Gastrointestinal Effects

This compound has been associated with gastrointestinal changes:

- Mucosal Hyperplasia : In a study involving F344 rats, oral administration of this compound led to dose-dependent mucosal hyperplasia in the colon, indicating potential toxic effects at higher doses .

Case Studies

- Neuroprotective Effects :

- Gastrointestinal Toxicity :

特性

IUPAC Name |

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-WEZNYRQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904581 | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28371-16-6 | |

| Record name | Aloin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。